N-[4-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
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Overview
Description
N-[4-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a complex organic compound with a unique structure that combines an acetylamino group, a phenyl ring, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative. The acetylamino group is then introduced via acetylation of the corresponding amine. The final step involves the coupling of the acetylamino-phenyl derivative with the benzothiazole core under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For instance, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C19H19N3O3S/c1-13(23)20-14-8-10-15(11-9-14)21-18(24)7-4-12-22-19(25)16-5-2-3-6-17(16)26-22/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
KCCMGRFZCCBAPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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